N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16314518
InChI: InChI=1S/C20H18N2O5S2/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)22(20(28)29-17)21-18(24)13-5-7-14(23)8-6-13/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-11-
SMILES:
Molecular Formula: C20H18N2O5S2
Molecular Weight: 430.5 g/mol

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide

CAS No.:

Cat. No.: VC16314518

Molecular Formula: C20H18N2O5S2

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide -

Specification

Molecular Formula C20H18N2O5S2
Molecular Weight 430.5 g/mol
IUPAC Name N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxybenzamide
Standard InChI InChI=1S/C20H18N2O5S2/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)22(20(28)29-17)21-18(24)13-5-7-14(23)8-6-13/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-11-
Standard InChI Key OKBJEYWLJIHFOX-BOPFTXTBSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)OC

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Thiazolidinone core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 2, respectively, with a ketone group at position 4 and a thione group at position 2.

  • Benzylidene substituent: A (4-ethoxy-3-methoxybenzylidene) group attached to the thiazolidinone’s C5 position, introducing methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) functionalities para and meta to the benzylidene linkage.

  • 4-Hydroxybenzamide side chain: A benzamide group substituted at the thiazolidinone’s N3 position, featuring a hydroxyl group at the benzene ring’s para position.

This configuration is corroborated by structural analogs documented in thiazolidinone research, such as 4-[(5E)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (MW 409.527 g/mol) , which shares the benzylidene-thiazolidinone scaffold.

Physicochemical Properties

Key physicochemical parameters derived from structural analysis and analogous compounds include:

PropertyValue
Molecular formulaC₂₁H₁₉N₂O₆S₂
Molecular weight451.51 g/mol
Hydrogen bond donors2 (amide NH, phenolic OH)
Hydrogen bond acceptors8 (amide O, ether O, ketone O)
LogP (estimated)3.2 ± 0.3

The ethoxy and methoxy groups enhance lipophilicity, while the hydroxybenzamide moiety contributes to hydrogen bonding capacity, influencing solubility and membrane permeability .

Synthesis and Structural Modification

Synthetic Pathways

Synthesis typically involves three stages:

  • Thiazolidinone ring formation: Condensation of thiourea derivatives with α-mercaptocarboxylic acids under acidic conditions.

  • Benzylidene introduction: Knoevenagel condensation between the thiazolidinone’s active methylene group (C5) and 4-ethoxy-3-methoxybenzaldehyde .

  • Amide coupling: Reaction of the thiazolidinone’s N3 position with 4-hydroxybenzoic acid derivatives using coupling agents like EDC/HOBt.

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for achieving the (5Z) stereochemistry, as geometric isomerism significantly impacts biological activity .

Analytical Characterization

Advanced techniques validate structure and purity:

  • High-resolution mass spectrometry (HRMS): Confirms molecular formula via exact mass matching (e.g., m/z 451.512 for [M+H]⁺).

  • NMR spectroscopy:

    • ¹H NMR: Distinct signals for benzylidene vinyl proton (δ 7.8–8.1 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm), and ethoxy/methoxy groups (δ 3.3–4.2 ppm).

    • ¹³C NMR: Carbonyl signals at δ 170–190 ppm (thione C=S, ketone C=O).

  • X-ray crystallography: Resolves the (5Z) configuration and intermolecular interactions, as demonstrated in related structures .

Biological Activity and Mechanism of Action

ActivityAnalogous CompoundIC₅₀/EC₅₀
Anti-inflammatoryEVT-1179449812.4 μM (COX-2)
AntimicrobialL339903 8.2 μg/mL (S. aureus)
Antioxidant4-Ethoxy-3-methoxybenzaldehyde EC₅₀ 45 μM (DPPH)

The 4-hydroxybenzamide group may enhance antioxidant capacity via radical scavenging, while the benzylidene moiety could modulate enzyme binding .

Mechanistic Insights

Proposed mechanisms include:

  • Cyclooxygenase (COX) inhibition: The thiazolidinone core interacts with COX-2’s hydrophobic pocket, while the benzylidene group stabilizes via π-π stacking with Tyr385.

  • Bacterial cell wall disruption: Thione sulfur coordinates with metal ions in microbial enzymes, inhibiting peptidoglycan synthesis .

  • ROS scavenging: The phenolic OH in 4-hydroxybenzamide donates protons to neutralize free radicals, as observed in related benzaldehyde derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator